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Compound of Interest

2-Fluorobenzylamine
Compound Name:

hydrochloride
CAS No.: 655-17-4
Cat. No.: B3042702

Get Quote

Executive Summary

2-Fluorobenzylamine hydrochloride (2-FBA-HCI) is a critical fluorinated building block in the
synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and
receptor antagonists where the ortho-fluorine atom exerts steric and electronic modulation. This
guide provides a definitive spectroscopic profile of 2-FBA-HCI, synthesizing Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It emphasizes the specific
splitting patterns induced by the

nucleus and the diagnostic signals of the ammonium salt form.
Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Parameter Data
IUPAC Name (2-Fluorophenyl)methanaminium chloride
Common Name 2-Fluorobenzylamine hydrochloride

89-99-6 (Free Base); Salt form often custom

CAS Number synthesized

Molecular Formula

Molecular Weight 161.60 g/mol (Salt); 125.15 g/mol (Free Base)
Appearance White to off-white crystalline solid

Melting Point >240 °C (decomposition)

Solubility Highly soluble in water, DMSO, Methanol

Spectroscopic Workflow

The following diagram outlines the logical workflow for full structural validation, distinguishing
the salt from the free base and confirming the fluorine substitution pattern.
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Caption: Integrated spectroscopic workflow for the structural validation of 2-
Fluorobenzylamine hydrochloride.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[8][9][10][11][12]
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Proton NMR ()

Solvent: DMSO-

(Preferred to observe exchangeable ammonium protons) Frequency: 400 MHz

The hydrochloride salt is distinguished from the free base by the presence of a broad
ammonium signal and the downfield shift of the benzylic methylene protons.

Chemical Shift

( Lo . . Structural
Multiplicity Integration Assignment .
Insight

» Ppm)

Diagnostic of HCI

salt;

8.40 - 8.60 Broad Singlet 3H exchangeable
with

Ar- Overlapping

7.45 -7.55 Multiplet 2H P
(4, 6) aromatic signals.

Upfield aromatic

. Ar- protons due to
7.20-7.30 Multiplet 2H

(3, 5) shielding/electro
nic effects.[1]

Benzylic protons.
May appear as a

4.05-4.15 Singlet (br) 2H doublet (

) if resolution is
high.

Technical Note: In

, the signal at ~8.5 ppm will disappear due to deuterium exchange (
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), and the HDO peak will appear at 4.79 ppm.

Carbon-13 NMR ()

Solvent: DMSO-

Frequency: 100 MHz

The

spectrum is dominated by Carbon-Fluorine (

) coupling, which splits the signals of carbons 1 through 4 into doublets. This is a self-validating
feature of the spectrum.

Chemical Shift (

Multiplicity Coupling (Hz) Assignment
» Ppm)
Doublet ( C-2 (Directly bonded
160.5 =
) to F)
Doublet (
130.8 C-4 (Metato F)
)
Doublet (
130.2 C-6 (Meta to F)
)
Doublet (
124 8 C-5 (Parato F)
)
s Doublet ( C-1 (Ipso to alkyl,
. ) Ortho to F)
Doublet (
115.6 C-3 (Ortho to F)
)
Doublet ( Benzylic C (
36.5
) )
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Fluorine-19 NMR ()
Reference:

(

ppmM)[2]

e Chemical Shift:

ppm

o Multiplicity: Multiplet (typically a quartet-like structure due to coupling with H-3, H-6, and H-
4).

 Significance: The shift is characteristic of ortho-substituted benzene rings. A para-isomer
would typically appear around -110 to -115 ppm, allowing for rapid isomer discrimination.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State)

The IR spectrum confirms the salt form through the ammonium band structure, distinct from the

doublet N-H stretch of a primary free amine.
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Wavenumber (

Vibration Mode Description
)
Strong, Broad. Characteristic
of ammonium (
2800 - 3200 Stretch
) salts. Masks C-H stretches.
~1600 & 1500 Aromatic Ring breathing modes.
Strong. Diagnostic for aryl
1230 Stretch -g J Y
retc fluorides.
Characteristic of ortho-
760 Out-of-Plane disubstituted benzene (1,2-

substitution).

Mass Spectrometry (MS)

lonization: Electron Impact (EIl) or Electrospray lonization (ESI+)

Fragmentation Pathway

In ESI+, the protonated molecular ion
is observed. In El, the molecular ion

is seen, followed by characteristic benzylic cleavage.

e Free Base MW: 125.15 Da[3]
e Observed lons (EI):

o 125(
, Molecular lon)[4]
o 124 (

, Base Peak in some conditions)
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o 109 (
, Fluorotropylium ion)
o 96 (Loss of

/ Ring contraction)

Fragmentation Logic Diagram

Molecular lon

[M]+ m/z 125

- NH2- (alpha-cleavage)

[M - H]+ Fluorotropylium lon
Imine Cation [CTH6F]+
m/z 124 m/z 109

Fluorobenzene Cation
[C6H5F]+
m/z 96

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-Fluorobenzylamine under Electron Impact (El)
ionization.

Quality Control & Purity Assessment
To validate the material for pharmaceutical use, ensure the following criteria are met:
+ Chloride Content Titration: Theoretical chloride content is

. Perform argentometric titration (

) to confirm stoichiometry.
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 NMR Integration: The ratio of aromatic protons (4H) to benzylic protons (2H) must be exactly
2:1. Any deviation suggests impurity.

¢ Absence of Aldehyde: Check for a singlet at ~10 ppm in
NMR, which would indicate degradation to 2-fluorobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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